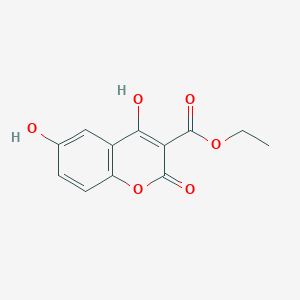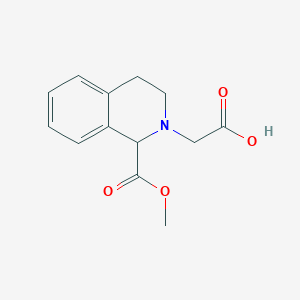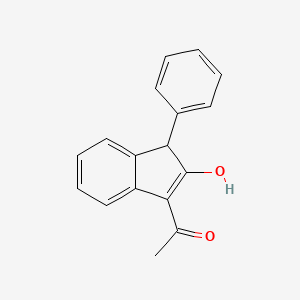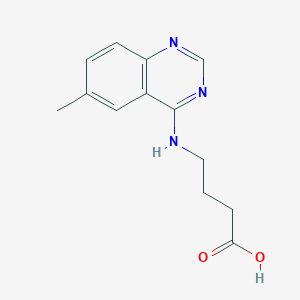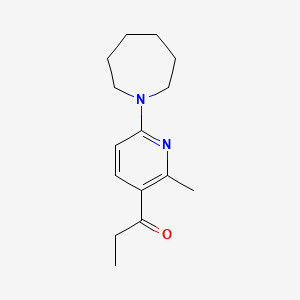![molecular formula C11H18O4S B11864211 Methyl 3-(1,4-dioxa-8-thiaspiro[4.5]decan-6-yl)propanoate CAS No. 66263-14-7](/img/structure/B11864211.png)
Methyl 3-(1,4-dioxa-8-thiaspiro[4.5]decan-6-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(1,4-dioxa-8-thiaspiro[4.5]decan-6-yl)propanoate is a chemical compound with the molecular formula C₁₁H₁₈O₄S and a molecular weight of 246.32 g/mol . This compound is characterized by its unique spiro structure, which includes a sulfur atom and two oxygen atoms within a spirocyclic framework. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1,4-dioxa-8-thiaspiro[4.5]decan-6-yl)propanoate typically involves the reaction of 3-(2-carbomethoxyethyl)-tetrahydrothiopyran-4-bismethylene ketal with ethylene glycol . The reaction is carried out under controlled conditions to ensure the formation of the desired spiro compound. The process involves multiple steps, including the protection of functional groups and the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to achieve high yields and purity. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1,4-dioxa-8-thiaspiro[4.5]decan-6-yl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the spiro structure can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(1,4-dioxa-8-thiaspiro[4.5]decan-6-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-(1,4-dioxa-8-thiaspiro[4.5]decan-6-yl)propanoate exerts its effects depends on its interaction with specific molecular targets. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The presence of the ester group also enables the compound to participate in hydrolysis reactions, releasing active metabolites.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Similar spiro structure but with a nitrogen atom instead of sulfur.
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one: Contains a spiro structure with nitrogen atoms and is used as a receptor ligand.
Uniqueness
Methyl 3-(1,4-dioxa-8-thiaspiro[4.5]decan-6-yl)propanoate is unique due to the presence of both sulfur and oxygen atoms in its spirocyclic framework. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
66263-14-7 |
|---|---|
Molecular Formula |
C11H18O4S |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
methyl 3-(1,4-dioxa-8-thiaspiro[4.5]decan-6-yl)propanoate |
InChI |
InChI=1S/C11H18O4S/c1-13-10(12)3-2-9-8-16-7-4-11(9)14-5-6-15-11/h9H,2-8H2,1H3 |
InChI Key |
OSUURWSPVYJMNL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1CSCCC12OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


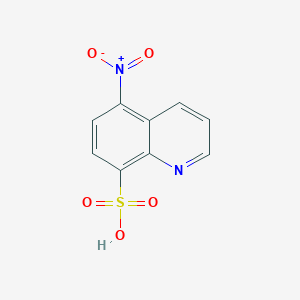
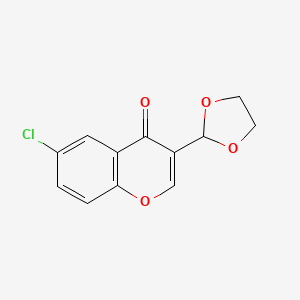

![Benzyl 1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B11864148.png)
![N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide](/img/structure/B11864161.png)
